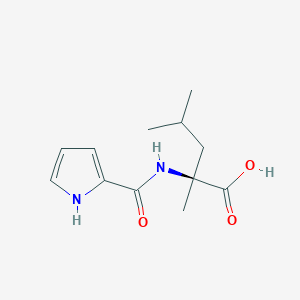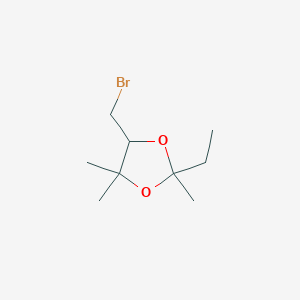
2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane typically involves the reaction of a suitable dioxolane precursor with bromoethane and 4-methylpent-3-en-1-ol. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or toluene.
Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield ethyl derivatives, while oxidation could produce corresponding ketones or aldehydes.
Applications De Recherche Scientifique
2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving dioxolane derivatives.
Medicine: Exploration of pharmacological properties.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane would involve its interaction with molecular targets through its functional groups. The bromoethyl group may act as a reactive site for nucleophilic attack, while the dioxolane ring could participate in ring-opening reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Lacks the methylpent-en-yl group.
2-(4-Methylpent-3-en-1-yl)-1,3-dioxolane: Lacks the bromoethyl group.
Propriétés
Numéro CAS |
89930-11-0 |
|---|---|
Formule moléculaire |
C11H19BrO2 |
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-2-(4-methylpent-3-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H19BrO2/c1-10(2)4-3-5-11(6-7-12)13-8-9-14-11/h4H,3,5-9H2,1-2H3 |
Clé InChI |
QNZSXOKXUHRUMU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1(OCCO1)CCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


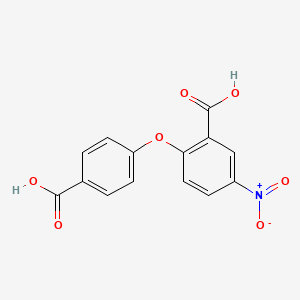

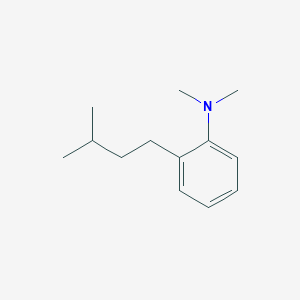
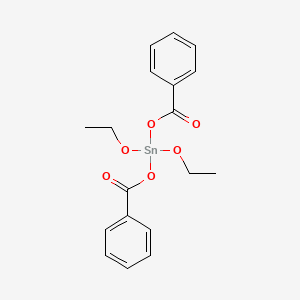
![2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14377807.png)
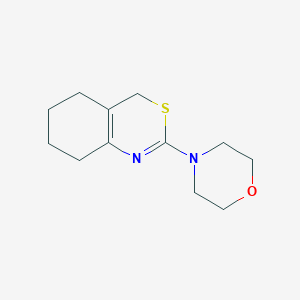
![4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione](/img/structure/B14377814.png)
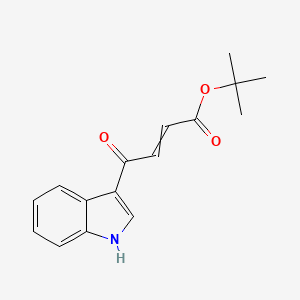
![Borane, bromobis[(1-methylethyl)thio]-](/img/structure/B14377826.png)

![N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea](/img/structure/B14377838.png)
